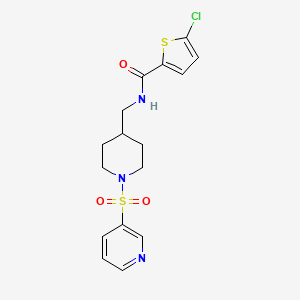

5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H18ClN3O3S2 and its molecular weight is 399.91. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds for Analgesic and Anti-inflammatory Activities :

- Researchers synthesized novel compounds, including derivatives similar in structure to the queried compound, demonstrating potential as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Interaction with CB1 Cannabinoid Receptor :

- A study investigated the molecular interactions of a compound structurally related to the queried one, focusing on its antagonistic properties towards the CB1 cannabinoid receptor (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Novel Synthesis of Disulfides and Cyanoformamidines :

- Research on the reactions of certain dithiazoles with alkylamines, including piperidine, led to the synthesis of disulfides and cyanoformamidines, compounds related to the queried chemical (Lee & Kim, 1993).

Development of Tetrahydrobenzothienopyrimidine Derivatives :

- A study focused on synthesizing various derivatives, including tetrahydrobenzothienopyrimidine, under microwave irradiation, providing insights into novel chemical reactions (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Synthesis and Evaluation of Anticancer Agents :

- Research into the synthesis of new 2-chloro-3-hetarylquinolines, including compounds similar to the queried one, showed potential as potent antibacterial and anticancer agents (Bondock & Gieman, 2015).

Development of Glycine Transporter 1 Inhibitor :

- A compound structurally related to the queried chemical was identified as a potent and orally available glycine transporter 1 inhibitor, demonstrating therapeutic potential (Yamamoto, Ohta, Abe, Kambe, Tsukiyama, Kawakita, Moriya, & Yasuhara, 2016).

Hydrogen Bonding in Proton-Transfer Compounds :

- This study explored the hydrogen bonding in proton-transfer compounds with aliphatic nitrogen Lewis bases, providing insights into molecular interactions and crystal structures (Smith, Wermuth, & Sagatys, 2011).

Characterization of κ-Opioid Receptor Antagonist :

- A novel κ-opioid receptor antagonist was characterized, showing high affinity and selectivity, which may have implications for the treatment of depression and addiction disorders (Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011).

Synthesis of Piperidines, Pyrrolizidines, Indolizidines, and Quinolizidines :

- A study presented a new route to synthesize various cyclic compounds, including piperidines and indolizidines, contributing to the field of organic synthesis (Back & Nakajima, 2000).

Wirkmechanismus

Target of Action

It is known that many compounds with similar structures have a wide range of targets, contributing to their diverse biological activities .

Mode of Action

The x-ray crystal structure of a similar compound in complex with human fxa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

It is known that many compounds with similar structures can affect a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

It is known that many compounds with similar structures can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It is known that many compounds with similar structures can be influenced by various environmental factors .

Eigenschaften

IUPAC Name |

5-chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S2/c17-15-4-3-14(24-15)16(21)19-10-12-5-8-20(9-6-12)25(22,23)13-2-1-7-18-11-13/h1-4,7,11-12H,5-6,8-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNBVJCWUHBTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2975322.png)

![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid](/img/structure/B2975331.png)

![tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2975336.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2975339.png)

![12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2975344.png)